Colchicoside
Overview
Description
Colchicoside is a semi-synthetic derivative of the colchicine, a natural anti-inflammatory glycoside which originates from the flower seeds of Superba gloriosa . It is a muscle relaxant with anti-inflammatory and analgesic effects .
Synthesis Analysis
The manufacturing of thiocolchicoside, a semi-synthetic derivative of colchicoside, requires a key step, the regioselective demethylation and glucosylation of chemically derivative thiocolchicine . This transformation cannot be achieved in a satisfactory way with a chemical approach . An efficient, direct, and green biotransformation of thiocolchicine into thiocolchicoside is performed by a specific strain of Bacillus megaterium .
Molecular Structure Analysis
The molecular formula of Colchicoside is C27H33NO11 . Its average mass is 547.551 Da and its monoisotopic mass is 547.205383 Da .
Chemical Reactions Analysis
The biotransformation of thiocolchicine into thiocolchicoside is performed by a specific strain of Bacillus megaterium . The same process, with minor modifications, can be used to convert the by-product 3-O-demethyl-thiocolchicine into thiocolchicoside .
Physical And Chemical Properties Analysis
Colchicoside is a pale yellow solid . It can be purified by chromatography through alumina and eluting with CHCl3, then recrystallising from Me2CO . Its density is 1.4±0.1 g/cm3, and it has a boiling point of 929.0±65.0 °C at 760 mmHg .
Scientific Research Applications
1. Anticancer Effects
- Thiocolchicoside as a Potential Anticancer Agent: Research indicates that thiocolchicoside, a semi-synthetic derivative of colchicoside, exhibits significant anticancer activity. It inhibits cancer cell proliferation in various cancer types, including leukemia, myeloma, and squamous cell carcinoma, through the modulation of NF-κB–regulated proteins, thus offering insights into the potential repurposing of this drug for cancer therapy (Reuter et al., 2010).
2. Pharmacological Research
- Colchicoside Derivatives in Muscle Relaxation: Colchicoside and its derivatives like thiocolchicoside have been widely studied for their muscle relaxant properties. They are used in various clinical applications, including neurology and orthopedics, due to their anti-inflammatory and analgesic mechanisms (Wang Xuemin et al., 1992).
- Biotransformation for Anticancer Compounds: Colchicoside is being explored for its potential in biotechnological processes to produce anticancer compounds. Plant suspension cultures have been used to convert colchicine into colchicoside, suggesting its role as a prodrug with possible anticancer applications (Zarev et al., 2019).
3. Chemical Analysis and Identification
- Spectrophotometric Determination Methods: Novel methods have been developed for the spectrophotometric determination of colchicoside, aiding in its identification and quantification in pharmaceutical preparations. These methods are crucial for ensuring the quality and consistency of colchicoside-based medications (Narayana & Divya, 2010).
Safety And Hazards
Future Directions
Colchicoside and its derivatives have been used for the treatment of diseases of the muscle–skeletal system due to their potent anti-inflammatory and myorelaxant properties . Future research may focus on optimizing the biotransformation process and exploring other potential therapeutic applications.
properties
IUPAC Name |
N-[(7S)-1,2,10-trimethoxy-9-oxo-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33NO11/c1-12(30)28-16-7-5-13-9-19(38-27-24(34)23(33)22(32)20(11-29)39-27)25(36-3)26(37-4)21(13)14-6-8-18(35-2)17(31)10-15(14)16/h6,8-10,16,20,22-24,27,29,32-34H,5,7,11H2,1-4H3,(H,28,30)/t16-,20+,22+,23-,24+,27+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXAFRQPVHYZDED-ZZEDUEFDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)OC)OC4C(C(C(C(O4)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H]1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)OC)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33NO11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301010233 | |
Record name | Colchicoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301010233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
547.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Colchicoside | |
CAS RN |
477-29-2 | |
Record name | Colchicoside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=477-29-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Colchicoside | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000477292 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Colchicoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301010233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Colchicoside | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.831 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | COLCHICOSIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DYD0I854K7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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